molecular formula C10H16N2 B6202057 4-(aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 916304-05-7

4-(aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B6202057
CAS No.: 916304-05-7
M. Wt: 164.2
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Description

4-(Aminomethyl)bicyclo[222]octane-1-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group and an aminomethyl group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives.

    Functional Group Introduction: The carboxylic acid group is converted to a nitrile group through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Aminomethylation: The nitrile compound is then subjected to aminomethylation using formaldehyde and ammonia or primary amines under basic conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile
  • 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
  • Bicyclo[2.2.2]octane-1-carboxylates

Uniqueness

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of both aminomethyl and nitrile groups, which provide a versatile platform for further functionalization and derivatization. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

916304-05-7

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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